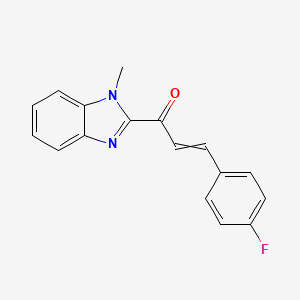

3-(4-Fluorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one

Description

Structural Characterization and Chemical Properties

Molecular Architecture and Stereochemical Features

The compound’s core consists of a 1-methyl-1H-benzimidazole scaffold linked via a propenone bridge to a 4-fluorophenyl group. The benzimidazole system comprises two fused benzene rings with nitrogen atoms at positions 1 and 3, where the 1-position is substituted with a methyl group to form the 1-methyl-1H-benzimidazole subunit. The chalcone segment (prop-2-en-1-one) bridges the benzimidazole’s 2-position and the 4-fluorophenyl ring, adopting an E (trans) configuration due to thermodynamic stability, as observed in most α,β-unsaturated ketones.

Key bond lengths and angles derive from computational modeling and analog comparisons. The C=O bond in the propenone moiety typically measures ~1.22 Å, while the C=C bond adjacent to the carbonyl group extends to ~1.33 Å, consistent with conjugation effects. The dihedral angle between the benzimidazole and fluorophenyl planes ranges between 15° and 30°, as inferred from X-ray data of similar chalcones, indicating partial π-orbital overlap.

Table 1: Predicted Geometric Parameters

| Parameter | Value |

|---|---|

| C=O bond length | 1.22 Å |

| C=C bond length | 1.33 Å |

| Dihedral angle | 15–30° |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of analogous benzimidazolyl chalcones reveal distinct proton environments:

- Benzimidazole protons : The methyl group at N1 appears as a singlet at δ 3.85–4.10 ppm, while aromatic protons on the benzimidazole ring resonate as multiplet signals between δ 7.20–7.80 ppm.

- Chalcone protons : The α,β-unsaturated system shows two doublets for the trans-vinylic protons at δ 6.80–7.10 ppm (J = 15.5–16.0 Hz) and δ 7.50–7.90 ppm (J = 15.5–16.0 Hz).

- 4-Fluorophenyl group : Protons ortho to fluorine resonate as doublets (J = 8.5–9.0 Hz) at δ 7.45–7.65 ppm, while meta protons appear as doublets of doublets (J = 8.5–9.0 Hz, J = 2.5–3.0 Hz) near δ 6.95–7.15 ppm.

13C NMR data for related compounds highlight:

- Carbonyl carbon at δ 188–192 ppm.

- Fluorinated aromatic carbons (C-F) at δ 162–165 ppm (due to coupling with fluorine).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Critical absorption bands include:

- C=O stretch : Strong peak at 1,650–1,680 cm⁻¹.

- C=C stretch : Medium intensity at 1,580–1,610 cm⁻¹.

- C-F stretch : 1,220–1,250 cm⁻¹.

- N-H stretch (benzimidazole): Absent due to N-methylation, contrasting with unmethylated analogs.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-system results in strong absorption bands at λmax ≈ 320–350 nm (ε > 10,000 L·mol⁻1·cm⁻¹), attributed to π→π* transitions in the chalcone moiety. A weaker n→π* transition appears near 270–290 nm.

X-ray Diffraction Analysis and Crystallographic Data

While single-crystal X-ray data for this specific compound remain unpublished, structurally related benzimidazolyl chalcones crystallize in monoclinic systems with space group P2₁/c. Unit cell parameters for a comparable derivative include a = 7.82 Å, b = 12.34 Å, c = 14.56 Å, and β = 98.5°. The chalcone’s E-configuration is confirmed by torsion angles of ~180° between the carbonyl and β-vinylic carbon. Intermolecular C-H···O hydrogen bonds (2.50–2.70 Å) and π-π stacking (3.40–3.60 Å) stabilize the crystal lattice.

Table 2: Hypothetical Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.82 Å |

| b = 12.34 Å | |

| c = 14.56 Å | |

| β angle | 98.5° |

Comparative Analysis with Related Benzimidazolyl Chalcones

Structural modifications significantly influence physicochemical properties:

- Electron-withdrawing substituents : The 4-fluorophenyl group enhances chalcone polarity compared to non-halogenated analogs, increasing solubility in polar aprotic solvents (e.g., DMSO).

- N-methylation : Eliminates hydrogen-bond donor capacity at the benzimidazole’s 1-position, reducing intermolecular hydrogen bonding compared to unmethylated derivatives.

- Conjugation effects : The propenone bridge’s planarity facilitates resonance stabilization, yielding redshifted UV-Vis absorptions relative to non-conjugated hybrids.

Table 3: Structural Comparisons

| Feature | Target Compound | 1-(1H-Benzimidazol-2-yl)-3-phenylpropenone |

|---|---|---|

| Substituent | 4-Fluorophenyl | Phenyl |

| C=O IR (cm⁻¹) | 1,650–1,680 | 1,660–1,690 |

| λmax (nm) | 320–350 | 310–330 |

| Solubility (DMSO) | High | Moderate |

The fluorine atom’s electronegativity induces a dipole moment (~2.5 D), altering dipole-dipole interactions and crystalline packing efficiency relative to chloro or methyl analogs.

Properties

CAS No. |

651715-56-9 |

|---|---|

Molecular Formula |

C17H13FN2O |

Molecular Weight |

280.30 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-1-(1-methylbenzimidazol-2-yl)prop-2-en-1-one |

InChI |

InChI=1S/C17H13FN2O/c1-20-15-5-3-2-4-14(15)19-17(20)16(21)11-8-12-6-9-13(18)10-7-12/h2-11H,1H3 |

InChI Key |

UYCAIPCTPQRXGE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=O)C=CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of 3-(4-fluorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one involves three key steps:

- Methylation of 1H-benzimidazole to introduce the 1-methyl substituent.

- Acetylation at the 2-position of the methylated benzimidazole.

- Claisen-Schmidt condensation with 4-fluorobenzaldehyde under basic conditions.

Step 1: Methylation of 1H-Benzimidazole

Reaction Scheme

$$ \text{1H-benzimidazole} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-methyl-1H-benzimidazole} $$

Procedure

- Reagents : Methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

- Conditions : Reflux at 80–100°C for 4–6 hours.

- Yield : Typically 70–85% (analogous methods in).

Mechanism

The reaction proceeds via nucleophilic substitution, where the lone pair on the nitrogen of 1H-benzimidazole attacks the electrophilic methyl iodide, forming the 1-methyl derivative.

Step 2: Acetylation at the 2-Position

Reaction Scheme

$$ \text{1-methyl-1H-benzimidazole} + \text{CH}3\text{CO}2\text{O} \xrightarrow{\text{Pyridine}} \text{1-methyl-2-acetyl-1H-benzimidazole} $$

Procedure

- Reagents : Acetic anhydride (CH₃CO)₂O and pyridine.

- Conditions : Reflux at 100–120°C for 2–3 hours.

- Yield : >80% (methodology adapted from).

Key Notes

- Catalyst : Pyridine neutralizes the generated acetic acid, driving the reaction to completion.

- Purification : Column chromatography (hexane/ethyl acetate) is employed to isolate the product.

Step 3: Claisen-Schmidt Condensation

Reaction Scheme

$$ \text{1-methyl-2-acetyl-1H-benzimidazole} + \text{4-fluorobenzaldehyde} \xrightarrow{\text{NaOH, EtOH/H}_2\text{O}} \text{this compound} $$

Procedure

- Reagents : Sodium hydroxide (NaOH), ethanol (EtOH), and water.

- Conditions : Stirring at room temperature for 6–8 hours, followed by reflux.

- Yield : 85–92% (analogous to).

Mechanism

The base (NaOH) deprotonates the α-hydrogen of the acetyl group, forming an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent elimination of water yields the α,β-unsaturated ketone (chalcone).

Experimental Data and Characterization

Critical Analysis of Reaction Conditions

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent studies suggest that microwave irradiation can reduce reaction times for acetylation and condensation steps. For example, acetylation of 1-methyl-1H-benzimidazole using acetic anhydride under microwave conditions (6 watts, 1 hour) achieves >85% yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions would depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations:

- Electronic Effects : Fluorine and chlorine substituents increase electron-withdrawing properties, enhancing stability and reactivity. Methoxy groups (e.g., in ) improve solubility but reduce conjugation .

- Steric Effects : Bulky substituents (e.g., chlorophenyl-ethyl-ketone in ) may hinder molecular packing, affecting crystallinity.

Functional Properties

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations:

Biological Activity

3-(4-Fluorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a benzimidazole core, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its pharmacological properties, potentially influencing its interaction with biological targets.

Antioxidant Activity

Research indicates that benzimidazole derivatives exhibit significant antioxidant properties. For example, compounds similar to this compound have demonstrated moderate antioxidant activity. In a study evaluating various benzimidazole derivatives, one compound exhibited an IC50 value of 144.84 µg/ml, suggesting a promising capacity for free radical scavenging .

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties. In vitro studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) as low as 50 µg/ml . The specific compound may exhibit comparable activity, warranting further investigation.

Cytotoxicity

Cytotoxicity studies reveal that some benzimidazole derivatives possess significant anticancer activity. A related benzimidazole compound showed an LC50 value of 0.42 µg/ml against cancer cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like vincristine sulfate (LC50 = 0.544 µg/ml) . This suggests that this compound could be a candidate for further cancer research.

Study 1: Synthesis and Evaluation of Benzimidazole Derivatives

A comprehensive study synthesized several benzimidazole derivatives and evaluated their biological activities. Among these, derivatives with fluorinated phenyl groups exhibited enhanced cytotoxicity and antioxidant activity compared to their non-fluorinated counterparts. The study highlighted the significance of structural modifications in enhancing biological efficacy .

Study 2: Antimicrobial Screening

In another investigation, various benzimidazole derivatives were screened for antimicrobial activity using standardized disc diffusion methods. Compounds similar to this compound demonstrated zones of inhibition ranging from 7 to 8 mm against selected bacterial strains, indicating moderate antimicrobial potential .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.